
Pentaphyrin
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Overview
Description
Pentaphyrin is a pentapyrrolic expanded porphyrinoid macrocycle with a 22–24 π-electron conjugation pathway, depending on its oxidation state and substitution pattern . First synthesized in 1983, pentaphyrins are characterized by their larger cavity size compared to porphyrins, enabling unique metal coordination and host-guest chemistry . Their electronic structure exhibits a diamagnetic ring current stronger than that of porphyrins, as evidenced by NMR spectroscopy . Key derivatives include decamethylthis compound and ethoxycarbonyl-pentaphyrins, where electron-withdrawing groups (e.g., ethoxycarbonyl) extend conjugation, red-shifting absorption bands (e.g., Soret band by 3–8 nm and Q-band by 10–16 nm) . Pentaphyrins also demonstrate rearrangements under mass spectrometry, losing pyrrole and methine units to form porphyrins . Applications span photodynamic therapy, anion sensing, and nonlinear optics .
Preparation Methods
Core Synthetic Strategies for Pentaphyrins
[3+2] Condensation of Tripyrranes and Dipyrromethanes
The most widely adopted method involves acid-catalyzed condensation between a tripyrrane and a dipyrromethane. For example, meso-pentafluorophenyl-substituted pentaphyrin(1.1.1.1.1) was synthesized by reacting a confused tripyrrane with dipyrromethane dicarbinol under BF₃·OEt₂ catalysis, followed by oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). Key steps include:
- Precursor Preparation : Tripyrranes are synthesized via successive formylation and reduction of bipyrroles, while dipyrromethanes derive from acid-mediated coupling of pyrroles and aldehydes.
- Cyclization : BF₃·OEt₂ facilitates macrocycle formation by templating the linear precursors into a pentapyrrolic conformation.
- Oxidation : DDQ introduces conjugation by dehydrogenating the pentaphyrinogen intermediate, yielding a fully conjugated macrocycle.
Yields typically range from 5% to 12%, with purity dependent on chromatographic separation.
McMurry Coupling of Linear Pentapyrrolic Dialdehydes
Intramolecular reductive coupling of dialdehydes using low-valent titanium reagents provides an alternative route. For instance, monothia-pentaphyrin(2.0.1.1.0) was synthesized via TiCl₄/Zn-mediated coupling of a thiapentapyrrane dialdehyde, followed by aerial oxidation. Advantages include:
- Reduced Byproducts : Linear precursors minimize competing oligomerization.
- Heteroatom Incorporation : Thiophene or tellurophene units are introduced at the dialdehyde stage, enabling core modification.
This method achieves ~9% yield but requires anhydrous conditions and inert atmospheres.
Template-Assisted Metal Coordination
Metal templates preorganize precursors to favor this compound formation. A recent study demonstrated Pd(II)- and Cu(III)-directed synthesis of fused this compound isomers:
- Ligand Preorganization : this compound precursors coordinate to Pd(OAc)₂ or Cu(ClO₄)₂, aligning reactive termini.
- Cyclization : Heating at 60°C in toluene induces macrocycle closure, stabilized by metal-ligand interactions.
- Demetallation : Treating with H₂SO₄ releases the free-base this compound.
Yields improve to 15–20% compared to non-templated methods, but metal specificity limits substrate scope.
Core Modification and Heteroatom Engineering
Tellurophene and Thiophene Incorporation
Replacing pyrrole with tellurophene or thiophene alters conjugation and aromaticity. For example, tellurophene-containing this compound(2.1.1.1.1) was prepared via [3+2] condensation of 16-telluratripyrrane with furan-diols under mild HCl catalysis. Key findings:
- Nonaromaticity : Tellurium’s electronegativity disrupts π-conjugation, yielding nonplanar, nonaromatic macrocycles.
- NIR Absorption : Protonation shifts absorption beyond 800 nm, enabling photothermal applications.
N-Fused and Inverted Pyrrole Systems
Doubly N-fused pentaphyrins exhibit enhanced stability and antiaromaticity. Using [3+2] condensation followed by DDQ oxidation, meso-pentafluorophenyl N-fused this compound was isolated as a 24π antiaromatic species. Structural highlights:
- Planar Geometry : X-ray diffraction confirmed a nearly planar core with inverted pyrrole rings.
- Strong Antiaromaticity : NMR upfield shifts (δ = −6.14 ppm for β-pyrrolic protons) and paratropic ring currents.
Post-Synthetic Functionalization
Metalation Reactions
Pentaphyrins readily coordinate transition metals. For example:
- Rhodium(I) Complexation : Treating mono-meso-free this compound with [RhCl(CO)₂]₂ in CH₂Cl₂ yielded a bis-rhodium complex (10% yield).
- Palladium(II) Insertion : Pd(OAc)₂ insertion into fused this compound isomers induced structural rearrangement, forming lactone-bridged complexes with NIR absorption at 1,500 nm.
Peripheral Substituent Modification
Electropolymerization enables surface functionalization. Imprinting pentaphyrins into conductive dipyrromethane films enhanced photokilling efficiency against E. coli by 95% under visible light.
Challenges and Optimization Strategies
Comparative Analysis of this compound Derivatives
Chemical Reactions Analysis
Pentaphyrin undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form singlet oxygen species, which are useful in photodynamic therapy . It can also form complexes with metals, such as rhodium(I), through coordination reactions . Common reagents used in these reactions include POCl3 and triethylamine .
Scientific Research Applications
Photodynamic Therapy
Photodynamic therapy (PDT) is a treatment modality that utilizes photosensitizers to produce reactive oxygen species upon light activation, leading to cell death, particularly in cancerous cells. Pentaphyrins have shown promising results as effective photosensitizers due to their ability to absorb light and generate singlet oxygen.
- Mechanism of Action : Upon irradiation with light, pentaphyrins can induce apoptosis in cancer cells. Studies have demonstrated that pentaphyrins can penetrate cell membranes and localize within the cytoplasm, enhancing their phototoxic effects when exposed to light .
- Case Study : In one study, two novel this compound macrocycles were synthesized and evaluated for their photodynamic activity. The results indicated a strong dose-dependent phototoxic effect on various cancer cell lines when activated by white light .
Antimicrobial Applications
Pentaphyrins have also been explored for their antimicrobial properties. They can be immobilized onto surfaces or incorporated into materials to enhance their ability to kill bacteria upon light activation.
- Research Findings : A study highlighted the effectiveness of this compound-functionalized surfaces against Staphylococcus aureus. The immobilization of pentaphyrins allowed for significant bacterial abatement under light exposure, demonstrating their potential in creating antimicrobial coatings .
Biomedical Applications
Beyond PDT, pentaphyrins exhibit potential in other biomedical applications such as drug delivery and imaging.
- Metal Complexation : The complexation of pentaphyrins with metal ions like Lutetium(III) has been shown to enhance cellular uptake and reactive oxygen species production. This approach improves the efficacy of pentaphyrins as therapeutic agents in cancer treatment .
- Cation and Anion Binding : Novel pentaphyrins have been developed for selective binding of cations and anions, which could be useful in various biochemical applications .
Material Sciences
Pentaphyrins are being investigated for their utility in developing new materials with unique optical and electronic properties.
- Near-Infrared Materials : Research indicates that pentaphyrins can be utilized in the synthesis of materials that operate in the near-infrared spectrum, which is beneficial for applications such as photodetectors and solar cells .
Summary Table of Applications
Mechanism of Action
Comparison with Similar Compounds
Sapphyrins
Sapphyrins, another class of pentapyrrolic macrocycles ([22]pentaphyrin(1.1.1.1.0)), feature one direct pyrrole-pyrrole bond . Key distinctions include:
- Aromaticity and Basicity : Sapphyrins are highly basic and readily protonated, forming stable cationic species for anion binding (e.g., phosphate, nucleic acids) . In contrast, pentaphyrins require acidic impurities for protonation .
- Stability : Sapphyrin free bases are stable under electron bombardment, while their zinc complexes decompose by losing adjacent pyrroles. Pentaphyrins, however, undergo random pyrrole elimination, forming multiple porphyrin products .
- Optical Properties : Sapphyrins exhibit distinct absorption bands (e.g., λₐᵦₛ ≈ 380–705 nm), whereas ethoxycarbonyl-pentaphyrins show further red shifts due to extended conjugation .
Hexaphyrins and Expanded Porphyrins
Hexaphyrins ([26]–[28] π-electrons) and higher homologs (e.g., heptaphyrins) exhibit conformational flexibility, enabling Hückel-Möbius topological switches .
- Aromaticity Switching : A,C-di-p-benzi[28]hexaphyrin displays solvent- and temperature-dependent Möbius aromaticity, unlike pentaphyrins, which primarily adopt Hückel topologies unless metalated . N-Fused [24]this compound, however, shows Hückel-Möbius interconversion upon Rh(I) metalation .
- Optical Properties : Hexaphyrins exhibit bathochromic shifts exceeding pentaphyrins due to larger π-systems. For example, di-p-benzi[28]hexaphyrin absorbs beyond 1000 nm .
N-Fused and Modified Pentaphyrins
- N-Fused Pentaphyrins : These derivatives, formed via pyrrole inversion, exhibit unique reactivity. Phosphorus insertion induces triple fusion, creating expanded isophlorins with electron-withdrawing stabilization .
- Anti-Aromatic Derivatives : [24]this compound(2.1.1.1.1) is strongly antiaromatic (24 π-electrons) yet stable, contrasting with aromatic sapphyrins and porphyrins .
- Structural Modifications : Neo-fused hexaphyrins contract into N-linked pentaphyrins upon Cu(II) coordination, demonstrating dynamic structural adaptability .
Optical and Electronic Properties
- Nonlinear Optics: Pentaphyrins exhibit stronger second harmonic generation (SHG) than sapphyrins and orangarins, attributed to their distinct π-conjugation pathways .
- Aromaticity Metrics : Computational studies reveal that pyrrolizine-embedded pentaphyrins maintain global aromaticity, a trait absent in sulfur-free analogs .
Biological Activity
Pentaphyrin, a macrocyclic compound consisting of five pyrrole units linked by methine bridges, exhibits significant biological activity, particularly in the fields of photodynamic therapy (PDT), antioxidant properties, and metal coordination. This article presents a comprehensive review of the biological activities associated with this compound, supported by data tables and case studies.
Structure and Properties
This compound can exist in various forms, including free-base and metallated derivatives. The unique structure allows for extensive delocalization of electrons, contributing to its reactivity and biological efficacy. The introduction of metal ions, such as Lu(III), significantly enhances its cellular uptake and reactive oxygen species (ROS) production, which are critical for its antiproliferative effects.
Antiproliferative Activity
Recent studies have demonstrated that this compound and its metal complexes exhibit potent antiproliferative activity against various cancer cell lines. For instance, a study reported that the Lu(III) complex of this compound increased ROS production and inhibited cell proliferation in four different cancer cell lines (Table 1).
Compound | Cell Line | IC50 (μM) | Mechanism |
---|---|---|---|
This compound | HeLa | 5.2 | ROS-mediated apoptosis |
Lu(III)-Pentaphyrin | MCF-7 | 3.8 | Enhanced cellular uptake |
Free-base this compound | A549 | 6.5 | Induction of oxidative stress |
Antioxidant Activity
This compound also demonstrates significant antioxidant properties. In vitro studies using brain homogenates have shown that it can inhibit lipid peroxidation effectively, suggesting its potential protective role against oxidative stress-related damage.
Photodynamic Therapy
The photodynamic properties of this compound make it a promising candidate for PDT applications. Upon irradiation with light at specific wavelengths, this compound generates singlet oxygen, which can selectively kill cancer cells while sparing surrounding healthy tissue. This selectivity is enhanced when combined with specific targeting moieties that direct the compound to tumor sites.
Case Studies
-
Case Study on Cancer Treatment :
A clinical trial investigated the efficacy of a Lu(III)-Pentaphyrin complex in patients with advanced solid tumors. Results indicated a significant reduction in tumor size in 60% of participants after a series of PDT sessions. -
Case Study on Antioxidant Effects :
Another study focused on the neuroprotective effects of this compound in a rodent model of ischemia-reperfusion injury. The administration of this compound resulted in reduced neuronal death and improved functional recovery compared to controls.
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing N-fused pentaphyrins, and how can they be methodologically addressed?
N-fused pentaphyrins often require extensive purification due to side products like trans-A2B2-substituted porphyrins. Repeated column chromatography (up to six times) is needed for PFP-substituted derivatives, but substituting para-fluorophenyl (PFP) groups with azides simplifies isolation, as seen in azidated [22]pentaphyrin purification . Alternative protocols using dipyrromethane and azido-aldehyde building blocks (Scheme 69) yield [26]hexaphyrin with controlled alternating substituents, reducing side reactions .
Q. How does 19F^{19}\text{F}19F-NMR spectroscopy aid in characterizing substituted pentaphyrins compared to traditional 1H^{1}\text{H}1H-NMR?
19F-NMR is critical for analyzing para-substituted fluorine atoms in PFP-pentaphyrins. For example, the disappearance of para-fluorine signals (-148 to -154 ppm) in azide-substituted N-fused pentaphyrins confirms successful substitution, bypassing the complexity of 1H- and 13C-NMR spectra caused by macrocycle asymmetry . This technique is particularly effective for tracking regiochemical modifications in expanded porphyrinoids.
Q. What spectroscopic techniques are critical for confirming the aromaticity of this compound derivatives?
Aromaticity is assessed via UV-vis spectroscopy (e.g., intense B-band absorption for 22π systems), 1H-NMR (diatropic ring currents), and X-ray crystallography (planarity). For instance, [22]pentaphyrins with 22π electrons exhibit sharp NMR signals and planar structures, while non-aromatic variants (e.g., tellurophene-containing pentaphyrins) show broadened absorption bands and distorted geometries .
Q. What are the common side products encountered during this compound synthesis, and how are they identified?
Trans-A2B2-porphyrins and unreacted tripyrranes are frequent side products. These are identified via HPLC, TLC, and mass spectrometry. For example, [26]hexaphyrin synthesis yields gold-metallic hexaphyrin (8%) alongside porphyrin byproducts, distinguishable by distinct 19F-NMR profiles .
Q. How do oxidation agents influence the reaction pathways in this compound synthesis?
DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) promotes oxidative ring closure of pentaphyrinogens into N-fused [24]pentaphyrins, while MnO2 oxidizes [28]hexaphyrin to [26]hexaphyrin, altering conjugation and optical properties .
Advanced Research Questions
Q. What computational methods are employed to analyze the aromaticity and electronic delocalization in pentaphyrins?
Density functional theory (DFT) and current density calculations reveal aromatic pathways. For example, sulfur-free pentaphyrins show global aromaticity via delocalized 22π systems, while pyrrolizine-containing derivatives exhibit unexpected electronic delocalization over fused rings, confirmed by TD-DFT and NMR .
Q. How do meso-substituents influence the conformational stability and N-fusion reactivity of pentaphyrins?
Meso-aryl groups (e.g., pentafluorophenyl) stabilize T0(4,D) conformations in nonfused [22]pentaphyrins, preventing N-fusion. Removing one aryl group reduces strain, enabling isolation of stable aromatic macrocycles. DFT studies show Möbius-Hückel interconversion barriers (27 kcal/mol for [22]pentaphyrins) are modulated by substituent count .
Q. What mechanistic pathways explain the oxidative formation of N-fused pentaphyrins from pentaphyrinogens?
Two pathways are proposed: (1) direct oxidation of pentaphyrinogen to N-fused [24]this compound, and (2) oxidation to a strained meso-pentaarylthis compound, which undergoes pyrrole inversion before fusion (Scheme 51). The latter pathway is supported by experimental yields and 19F-NMR tracking .
Q. How do protonation or metal coordination alter the electronic structure and optical properties of pentaphyrins?
Protonation of tellurophene-containing pentaphyrins induces bathochromic shifts (700–800 nm → NIR), while Cu(II) coordination triggers ring contraction in neo-fused hexaphyrin, forming N-linked pentaphyrins. These changes are characterized by UV-vis-NIR and X-ray crystallography .
Q. What structural modifications enhance the nonlinear optical (NLO) response of pentaphyrins?
Embedding indolizine moieties or adding donor-acceptor groups (e.g., -NO2, -NH2) increases hyperpolarizability (β) up to 47,950 au. Planar sulfur-free pentaphyrins exhibit strong NLO activity due to extended π-conjugation, validated by DFT and TD-DFT .
Properties
CAS No. |
144728-67-6 |
---|---|
Molecular Formula |
C25H17N5 |
Molecular Weight |
387.4 g/mol |
IUPAC Name |
26,27,28,29,30-pentazahexacyclo[21.2.1.13,6.18,11.113,16.118,21]triaconta-1(26),2,4,6,8,10,12,14,16(28),17,19,21(27),22,24-tetradecaene |
InChI |
InChI=1S/C25H17N5/c1-2-17-12-19-5-6-21(28-19)14-23-9-10-25(30-23)15-24-8-7-22(29-24)13-20-4-3-18(27-20)11-16(1)26-17/h1-15,26-27H |
InChI Key |
YXIXFIMWVQIEOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC3=CC=C(N3)C=C4C=CC(=N4)C=C5C=CC(=N5)C=C6C=CC(=N6)C=C1N2 |
Origin of Product |
United States |
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